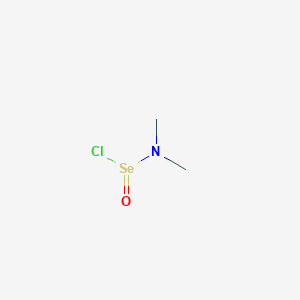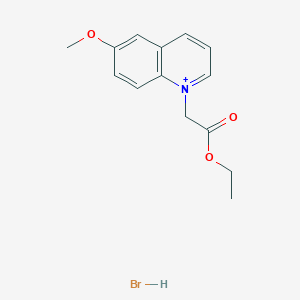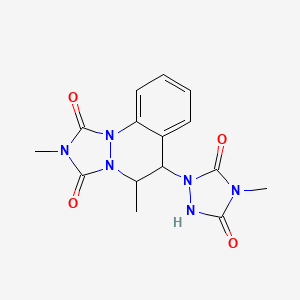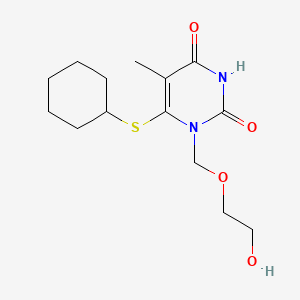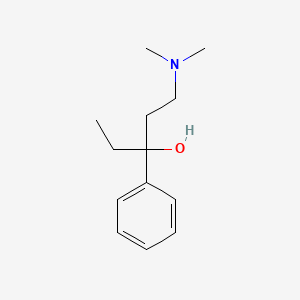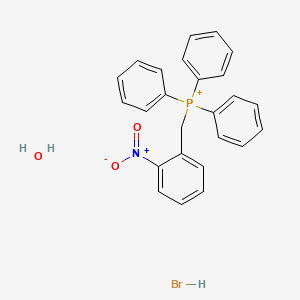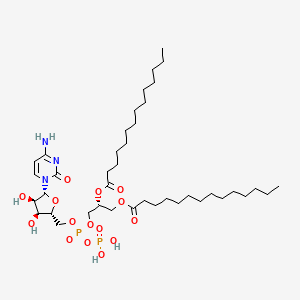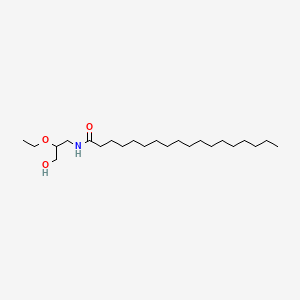
rac-1-Octadecanamido-2-ethoxy-3-hydroxypropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-1-Octadecanamido-2-ethoxy-3-hydroxypropane is a synthetic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its ability to interact with biological systems, particularly as a protein kinase C inhibitor .
Méthodes De Préparation
The synthesis of rac-1-Octadecanamido-2-ethoxy-3-hydroxypropane involves several steps. One common method includes the reaction of octadecanoic acid with ethanolamine to form octadecanamide. This intermediate is then reacted with ethylene oxide to introduce the ethoxy group, followed by a reaction with glycerol to form the final product. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the desired product is obtained .
Analyse Des Réactions Chimiques
rac-1-Octadecanamido-2-ethoxy-3-hydroxypropane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
rac-1-Octadecanamido-2-ethoxy-3-hydroxypropane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is known for its inhibitory effects on protein kinase C, making it valuable in studies related to cell signaling and regulation.
Medicine: Due to its biological activity, it is explored for potential therapeutic applications, particularly in cancer research where protein kinase C plays a role in tumor growth and progression.
Industry: It is used in the formulation of various industrial products, including surfactants and emulsifiers.
Mécanisme D'action
The primary mechanism of action of rac-1-Octadecanamido-2-ethoxy-3-hydroxypropane involves the inhibition of protein kinase C. This enzyme is crucial in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting protein kinase C, the compound can modulate these processes, making it a valuable tool in research and potential therapeutic applications .
Comparaison Avec Des Composés Similaires
rac-1-Octadecanamido-2-ethoxy-3-hydroxypropane is often compared with other similar compounds, such as:
rac-2-Ethoxy-3-octadecanamido-1-propylphosphocholine: This compound also inhibits protein kinase C but has a different chemical structure, which may result in varying biological activities.
1-Octadecyl-2-methoxy-rac-glycero-3-phosphocholine: Known for its antitumor properties, this compound differs in its ether oxygen group, which is replaced by an amido group in this compound.
Propriétés
Numéro CAS |
112988-98-4 |
|---|---|
Formule moléculaire |
C23H47NO3 |
Poids moléculaire |
385.6 g/mol |
Nom IUPAC |
N-(2-ethoxy-3-hydroxypropyl)octadecanamide |
InChI |
InChI=1S/C23H47NO3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)24-20-22(21-25)27-4-2/h22,25H,3-21H2,1-2H3,(H,24,26) |
Clé InChI |
UZOGBUJSEMMYGN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)NCC(CO)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






